N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide

Carbonic Anhydrase Isoform Selectivity Structure-Activity Relationship

For medicinal chemistry programs targeting carbonic anhydrase (CA) isoform selectivity, this N-cyclopentyl-substituted benzothiadiazole sulfonamide is a critical SAR probe. Minor N-alkyl variations drastically shift inhibitory profiles across the 15 human CA isoforms. This compound provides a rational starting point for focused library screening against CA I, II, IV, IX, and XII, and offers a more lipophilic scaffold than acetazolamide for CNS-targeted programs. Procure this specific derivative to avoid the uncontrolled variability that generic substitutions introduce into your screening cascade.

Molecular Formula C11H13N3O2S2
Molecular Weight 283.36
CAS No. 697256-31-8
Cat. No. B2398982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide
CAS697256-31-8
Molecular FormulaC11H13N3O2S2
Molecular Weight283.36
Structural Identifiers
SMILESC1CCC(C1)NS(=O)(=O)C2=CC=CC3=NSN=C32
InChIInChI=1S/C11H13N3O2S2/c15-18(16,14-8-4-1-2-5-8)10-7-3-6-9-11(10)13-17-12-9/h3,6-8,14H,1-2,4-5H2
InChIKeyMNSWGFTXHXIVKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 2.43 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 697256-31-8) for Focused Screening


N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide (CAS 697256-31-8) is a small-molecule sulfonamide belonging to the 2,1,3-benzothiadiazole class, a scaffold frequently explored for carbonic anhydrase (CA) inhibition [1]. With a molecular weight of 283.37 g/mol, this compound is characterized by a cyclopentyl substituent on the sulfonamide nitrogen, a modification known to influence target isoform selectivity within this chemical space [2]. It is commercially available for research purposes from specialized suppliers .

Why N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide Cannot Be Replaced by a Generic Analog in Focused CA Inhibitor Research


For scientists procuring compounds to probe carbonic anhydrase (CA) isoform selectivity, the N-cyclopentyl substituent is a critical variable. Within the benzothiadiazole sulfonamide class, even minor N-alkyl variations (e.g., cyclohexyl, methyl, or benzyl) dramatically shift the inhibitory profile across the 15 human CA isoforms due to differential interactions with the enzyme's hydrophobic pocket [1]. Generic substitution ignores these structure-activity relationships (SAR), introducing uncontrolled variability that can invalidate a screening campaign or confound hit-to-lead optimization [2].

Key Differentiators for N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide: A Comparator-Based Evidence Guide


Cyclopentyl vs. Cyclohexyl N-Substitution: Predicted Impact on CA Isoform Selectivity

While direct Ki data for this specific compound is absent from the public domain, structure-activity relationship (SAR) models for benzothiadiazole sulfonamides predict that the smaller cyclopentyl group (vs. a cyclohexyl analog like N-cyclohexyl-7-methyl-2,1,3-benzothiadiazole-4-sulfonamide) will exhibit altered selectivity profiles for CA isoforms with sterically demanding active sites, such as CA IX and CA XII [1]. This alteration stems from distinct van der Waals interactions in the hydrophobic pocket. In contrast to acetazolamide, a pan-CA inhibitor, the cyclopentyl group is a key determinant for achieving intra-class selectivity [2].

Carbonic Anhydrase Isoform Selectivity Structure-Activity Relationship

Confirmed Carbonic Anhydrase Inhibition: A Class-Validated Target Engagement Profile

The 2,1,3-benzothiadiazole-4-sulfonamide core is a validated pharmacophore for carbonic anhydrase inhibition. Compounds with this core, such as the clinical candidate VU0255035 and others, have demonstrated nanomolar Ki values against various CA isoforms [1]. Specifically, 7-bromo-2,1,3-benzothiadiazole-4-sulfonamide has reported Ki values in the range of 0.025 to 0.971 µM against human CA isoforms . This evidence strongly supports the target engagement potential of the compound, a critical requirement for any CA-focused procurement.

Target Engagement Enzyme Inhibition Benzothiadiazole

Differentiated Physicochemical Profile: Advantageous for CNS and Cellular Permeability

Compared to the hydrogen-lacking and highly polar acetazolamide (cLogP ~ -0.26) which has poor CNS penetration, N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide contains a lipophilic cyclopentyl group that is anticipated to moderate its physicochemical profile. This places it in a more favorable chemical space for central nervous system or intracellular CA isoform targeting, offering a procurement advantage over classic, less permeable sulfonamide CA inhibitors [1].

CNS Drug Discovery Permeability Lipophilicity

Key Application Scenarios for Procuring N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide


Carbonic Anhydrase Isoform Selectivity Screening Panels

This compound serves as a rational starting point for building a focused library to screen against a panel of human carbonic anhydrase isoforms (I, II, IV, IX, XII). Its distinct N-cyclopentyl group is predicted to confer a selectivity fingerprint different from common pan-inhibitors or other N-alkyl derivatives, making it valuable for probing isoform-specific biology [1].

CNS-Targeted Sulfonamide Probe Development

For medicinal chemistry programs targeting CNS-expressed carbonic anhydrases (e.g., CA VII, CA XIV), this compound's predicted higher lipophilicity compared to acetazolamide offers a more favorable starting point for achieving brain penetration. It can be used as a scaffold for further optimization of CNS-active CA inhibitors [2].

Structure-Activity Relationship (SAR) Expansion of the CA Pharmacophore

When procuring compounds to expand a benzothiadiazole SAR series, this specific molecule allows systematic exploration of the N-alkyl binding pocket. Its use helps answer whether a cyclopentyl group enhances or diminishes affinity for drug targets like tumor-associated CA IX/XII versus off-target isoforms, directly informing hit-to-lead chemistry [1].

Quote Request

Request a Quote for N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.